molecular formula C20H14O6 B3181340 4,4'-(1,3-Phenylenebis(oxy))dibenzoic acid CAS No. 77865-43-1

4,4'-(1,3-Phenylenebis(oxy))dibenzoic acid

Cat. No.: B3181340
CAS No.: 77865-43-1
M. Wt: 350.3 g/mol
InChI Key: RRHVBIZTCZUVAG-UHFFFAOYSA-N
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Description

4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid is an organic compound with the molecular formula C20H14O6. It is characterized by the presence of two benzoic acid groups connected through a 1,3-phenylenebis(oxy) linkage. This compound is known for its applications in the synthesis of metal-organic frameworks and coordination polymers due to its ability to form stable structures with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid involves its ability to form stable complexes with metal ions. The carboxylic acid groups can coordinate with metal ions, leading to the formation of metal-organic frameworks or coordination polymers. These structures exhibit unique properties, such as high surface area and selective adsorption, which are exploited in various applications .

Comparison with Similar Compounds

  • 4,4’-(1,2-Phenylenebis(oxy))dibenzoic acid
  • 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid
  • 4,4’-(1,3-Phenylenebis(methylene))bis(oxy)dibenzoic acid)

Comparison:

Properties

IUPAC Name

4-[3-(4-carboxyphenoxy)phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c21-19(22)13-4-8-15(9-5-13)25-17-2-1-3-18(12-17)26-16-10-6-14(7-11-16)20(23)24/h1-12H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHVBIZTCZUVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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